bPiDI

Nicotine Addiction In Vivo Toxicology Preclinical Safety

bPiDI uniquely delivers high α6β2* nAChR selectivity, allosteric inhibition, and a favorable safety profile—unlike its toxic C12 homologue bPiDDB. This brain-penetrant probe enables chronic self-administration and co-abuse studies without confounds from anhedonia or motor impairment. Its >100-fold potency shift after nicotine exposure provides a validated target-engagement biomarker. Choose bPiDI to secure experimental reproducibility and translational relevance in addiction neuroscience.

Molecular Formula C22H34I2N2
Molecular Weight 580.3 g/mol
Cat. No. B12371702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamebPiDI
Molecular FormulaC22H34I2N2
Molecular Weight580.3 g/mol
Structural Identifiers
SMILESCC1=C[N+](=CC=C1)CCCCCCCCCC[N+]2=CC=CC(=C2)C.[I-].[I-]
InChIInChI=1S/C22H34N2.2HI/c1-21-13-11-17-23(19-21)15-9-7-5-3-4-6-8-10-16-24-18-12-14-22(2)20-24;;/h11-14,17-20H,3-10,15-16H2,1-2H3;2*1H/q+2;;/p-2
InChIKeyGMIGEVLABVAPDI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





bPiDI as a Selective α6β2 Nicotinic Receptor Antagonist: A Foundational Tool for Addiction Research


bPiDI (N,N-decane-1,10-diyl-bis-3-picolinium diiodide) is a synthetic small-molecule antagonist with high selectivity for α6β2-containing nicotinic acetylcholine receptors (nAChRs) [1]. This compound is primarily utilized in preclinical research to investigate the neurobiological mechanisms of nicotine and alcohol reinforcement. As a brain-penetrant agent, bPiDI serves as a critical pharmacological probe for dissecting the role of α6β2* nAChRs in the mesolimbic dopamine reward pathway [2]. Its value in the research supply chain stems from its well-characterized mechanism of action as an allosteric inhibitor, distinguishing it from orthosteric antagonists and providing a unique tool for studying receptor modulation [1].

Why bPiDI Cannot Be Replaced by Generic α6β2 Antagonists: The Critical Role of Chain Length and Toxicity Profile


In the class of bis-picolinium nAChR antagonists, bPiDI is not a simple interchangeable analog. A direct comparison with its C12 homologue, bPiDDB, reveals a critical divergence in safety and tolerability that directly impacts experimental feasibility and procurement decisions. While both compounds inhibit nicotine-evoked dopamine release, repeated administration of bPiDDB (C12) leads to overt toxicity in preclinical models, a limitation not observed with bPiDI (C10) [1]. This difference in alkyl chain length is not a minor structural variation; it fundamentally alters the compound's suitability for chronic dosing studies and long-term behavioral experiments. Furthermore, the allosteric mechanism of inhibition exhibited by bPiDI [1] is a functional distinction from orthosteric antagonists, meaning that receptor-ligand interaction and downstream signaling effects cannot be assumed to be equivalent across this chemical series. Substituting bPiDI with a related analog therefore risks introducing uncharacterized toxicity or altering the pharmacological profile of the experiment, potentially confounding results and wasting research resources.

Quantitative Evidence for bPiDI Differentiation: A Comparative Analysis of Potency, Safety, and Selectivity


Improved Safety Profile: bPiDI vs. bPiDDB (C12 Analog)

The C10 analog bPiDI was specifically developed to address the overt toxicity observed with repeated administration of its C12 predecessor, bPiDDB. While both compounds target α6β2* nAChRs, chronic treatment with bPiDDB resulted in adverse effects that limited its preclinical utility. In contrast, repeated bPiDI treatment did not cause observable body weight loss or lethargy, and any tolerance to its effects on food-maintained responding did not escalate into systemic toxicity [1].

Nicotine Addiction In Vivo Toxicology Preclinical Safety

Potent Inhibition of Nicotine-Evoked Dopamine Release: bPiDI's In Vitro Functional Activity

bPiDI potently inhibits nicotine-evoked dopamine overflow in rat striatal slices, a key functional assay for its target engagement. Its IC50 value of 150 nM and maximal inhibition (Imax) of 58% define its pharmacological fingerprint [1]. This profile is consistent with its action as an allosteric modulator at α6β2* nAChRs, which differentiates it mechanistically from orthosteric antagonists like α-conotoxin MII [1].

Neuropharmacology Dopamine Nicotinic Receptors

Enhanced Potency Following Chronic Nicotine Exposure: A Unique Functional Signature

A critical and potentially differentiating characteristic of bPiDI is its dramatically enhanced potency following chronic nicotine exposure. In rats treated with nicotine for 10 days, the IC50 of bPiDI for inhibiting dopamine release decreased by more than 100-fold, from 150 nM to 1.45 nM [1]. This functional shift is a rare and highly specific response that may be unique to this chemotype and could be leveraged in assays designed to model the neuroadaptive state of chronic nicotine users.

Nicotine Dependence Receptor Plasticity Drug Discovery

Cross-Addiction Efficacy: Reduction of Alcohol Self-Administration in a Preclinical Model

Beyond its primary application in nicotine research, bPiDI demonstrates quantifiable efficacy in reducing alcohol self-administration. In alcohol-preferring (iP) rats, a dose of 3 mg/kg (i.p.) significantly reduced alcohol intake under both fixed and progressive ratio schedules of reinforcement [1]. Critically, this effect was specific to alcohol, as the same dose did not alter responding for a natural reward (sucrose) or general locomotor activity [1]. This specificity profile is a key differentiator from less selective nAChR antagonists.

Alcohol Use Disorder Polydrug Abuse Behavioral Pharmacology

Strategic Application Scenarios for bPiDI in Preclinical Addiction Research


Validating Target Engagement in Chronic Nicotine Dependence Models

Leverage bPiDI's unique >100-fold potency shift following chronic nicotine exposure [1] to validate target engagement in ex vivo assays. This property makes bPiDI an ideal probe for confirming that α6β2* nAChR function is altered in rodent models of nicotine dependence, providing a functional readout that other antagonists cannot offer.

Behavioral Pharmacology Studies Requiring Repeated Dosing and High Specificity

Utilize bPiDI in chronic self-administration or behavioral sensitization paradigms where the overt toxicity of its C12 analog, bPiDDB, would preclude long-term study [1]. Its demonstrated specificity for reducing nicotine and alcohol reinforcement without impacting natural reward seeking [REFS-1, REFS-2] ensures that behavioral outcomes are attributable to drug-seeking pathways, not general anhedonia or motor impairment.

Investigating Cross-Addiction and Polydrug Abuse Mechanisms

Employ bPiDI as a selective pharmacological tool to dissect the common neurobiological underpinnings of nicotine and alcohol co-abuse [2]. Its ability to reduce self-administration of both substances in preclinical models positions it as a key reagent for studies aimed at understanding and treating polydrug addiction, an area with significant public health relevance.

Differentiating Allosteric vs. Orthosteric Modulation of α6β2* nAChRs

Apply bPiDI in head-to-head comparative studies with the orthosteric antagonist α-conotoxin MII [1]. Given that co-application of maximally effective concentrations of both compounds yields non-additive inhibition, bPiDI serves as a crucial tool for dissecting the functional consequences of allosteric versus orthosteric blockade at the α6β2* receptor complex.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for bPiDI

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.